molecular formula C12H17NO2 B13940315 N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide CAS No. 851878-50-7

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide

Cat. No.: B13940315
CAS No.: 851878-50-7
M. Wt: 207.27 g/mol
InChI Key: HUAYCOKNDDAEEU-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide is a tertiary acetamide derivative characterized by a hydroxy-substituted phenylpropyl chain and a methyl group on the acetamide nitrogen.

Properties

CAS No.

851878-50-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide

InChI

InChI=1S/C12H17NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3

InChI Key

HUAYCOKNDDAEEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from Acetophenone via Mannich Reaction (Patent CN100430376C)

Process Summary:

  • Starting Material: Acetophenone (C6H5COCH3)
  • Step 1: Mannich reaction of acetophenone with paraformaldehyde and a secondary amine (e.g., methylamine) in C1–C4 alcohol solvent under acid catalysis to form an intermediate aminomethylated compound.
  • Step 2: Reaction of this intermediate with another reagent (benzyl halide derivative) to form a benzylated compound.
  • Step 3: Reduction of the benzylated intermediate to remove protecting groups.
  • Step 4: Hydrolysis under mild conditions to yield the target this compound.

Key Features:

  • Total yield across four steps ≥ 74%
  • Mild reaction conditions, no special equipment required
  • Low cost due to readily available reagents and simple workup
  • Environmentally friendlier "debenzylation" method preferred over demethylation, reducing by-product formation and improving purity

Reaction Scheme Overview:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Mannich Reaction Acetophenone, paraformaldehyde, secondary amine, acid catalyst, C1–C4 alcohol High Forms aminomethylated intermediate
2 Alkylation Benzyl halide derivative Moderate Introduces benzyl protecting group
3 Reduction Suitable reducing agent (e.g., NaBH4) High Removes benzyl group selectively
4 Hydrolysis Mild acidic or basic hydrolysis High Final deprotection to target compound

This method is described as industrially scalable due to its high overall yield, mild conditions, and cost-effectiveness.

Reduction of Precursor with Sodium Borohydride in Methanol (Literature Synthesis)

Process Summary:

  • A precursor compound (likely a ketone or imine derivative) is dissolved in methanol.
  • Sodium borohydride (NaBH4) is slowly added at room temperature.
  • The reaction mixture is stirred for 1 hour.
  • Quenching with saturated ammonium chloride solution, followed by solvent removal under reduced pressure.
  • Extraction with dichloromethane and drying over anhydrous sodium sulfate.
  • Purification by column chromatography yields the target compound.

Yield and Conditions:

Parameter Details
Reaction temperature Room temperature (approx. 20°C)
Reaction time 1 hour
Reducing agent Sodium borohydride (NaBH4)
Solvent Methanol
Yield Approximately 90%

This method offers a straightforward reduction route with high yield and relatively simple purification steps. It is suitable for laboratory-scale synthesis.

Enantiomerically Pure Preparation via Resolution and Acylation (EP2060559A1)

Process Summary:

  • Racemic 3-hydroxy-3-phenylpropyl intermediates are first acylated with phthalic anhydride in the presence of a base to form phthalic semiesters.
  • The racemic mixture is resolved using a chiral amine to form diastereomeric salts.
  • Isolation of the enantiomerically pure phthalic semiester is achieved by selective crystallization.
  • The pure enantiomer is then reacted with N-methylacetamide derivatives to form the enantiomerically pure this compound.

Key Advantages:

  • Enables preparation of enantiomerically pure compound, important for pharmaceutical applications.
  • Uses mild conditions and common reagents.
  • Allows for catalyst-assisted amination for improved efficiency.

This method is more complex but critical for applications requiring chirality control.

Comparative Data Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Advantages Industrial Suitability
Mannich + Reduction + Hydrolysis Acetophenone Mannich, alkylation, reduction, hydrolysis ≥74 High yield, mild conditions, low cost High
NaBH4 Reduction in Methanol Ketone/Imine precursor Reduction, extraction, chromatography ~90 Simple, high yield, lab-scale Moderate
Resolution + Acylation (Chiral) Racemic alcohol Acylation, resolution, amination Not specified Enantiomerically pure product Moderate to high

Summary and Recommendations

  • The four-step method starting from acetophenone via Mannich reaction and subsequent transformations is the most industrially viable due to its balance of yield, cost, and operational simplicity.
  • The NaBH4 reduction method is efficient for laboratory-scale synthesis with high yield but may require additional steps for scale-up.
  • The resolution method is essential when enantiomeric purity is required, especially for pharmaceutical-grade compounds, though it is more complex and costly.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with several analogs but differs in substituent groups (Table 1).

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Substituents on Nitrogen Key Functional Groups Molecular Weight (g/mol) Reference
N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide 3-Hydroxy-3-phenylpropyl, Methyl Hydroxy, Aromatic, Amide ~265* N/A
N-(3-Phenylpropyl)-2-(4-nitrophenyl)acetamide 3-Phenylpropyl, 4-Nitrophenyl Nitro, Aromatic, Amide ~326
N-(2-Carbamothioylethyl)-N-methylacetamide 2-Carbamothioylethyl, Methyl Thioamide, Methyl 160.24
N-Cyclopropyl-2-(3-methoxyphenyl)acetamide Cyclopropyl, 3-Methoxyphenyl Methoxy, Cyclopropane, Amide ~235
2-[(3-Methoxyphenyl)amino]-N-phenylacetamide Phenyl, 3-Methoxyphenylamino Methoxy, Anilino, Amide 256.30

*Estimated based on analogs.

Key Observations:

  • The hydroxy group in the target compound enhances hydrophilicity compared to purely aromatic or alkyl-substituted analogs (e.g., ).
  • The methyl group on the acetamide nitrogen reduces steric hindrance compared to bulkier substituents like cyclopropyl .

Physicochemical Properties and Functional Behavior

Solubility and Polarity

  • The hydroxy group in the target compound likely increases water solubility compared to non-polar analogs like N-(3-phenylpropyl)-2-(4-nitrophenyl)acetamide .
  • Methoxy groups (e.g., ) provide moderate polarity but less than hydroxy due to reduced hydrogen-bonding capacity.

Thermal and Chemical Stability

  • The tertiary amide structure (N-methyl) may enhance stability against hydrolysis compared to secondary amides (e.g., ).
  • Aromatic rings (phenyl groups) contribute to thermal stability, as seen in polyimide precursors () .

Material Science

  • Polymer Synthesis: Analogous to 3-chloro-N-phenyl-phthalimide (), the target compound might serve as a monomer in polyimide production .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in enzyme modulation and receptor interaction. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO2\text{C}_12\text{H}_{17}\text{NO}_2

This compound features a hydroxyl group, a phenyl group, and an acetamide moiety, which contribute to its biological properties.

Biological Activity

1. Enzyme Modulation

Research indicates that this compound may influence various enzymes critical for metabolic processes. It has been suggested that the compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

2. Receptor Interaction

The compound's potential to modulate receptor activity is noteworthy. It may interact with various receptors, impacting signaling pathways associated with cellular responses. For instance, it has been indicated that such compounds can influence neurotransmitter receptors, which could have implications for neurological health .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition May inhibit enzymes involved in metabolic functions
Receptor Modulation Potential interaction with neurotransmitter receptors
Toxicity Assessment Initial assessments suggest low toxicity levels

Case Study 1: Enzyme Interaction

In a recent study focusing on enzyme modulation, this compound was tested against various metabolic enzymes. The results indicated a significant inhibition effect on certain enzymes involved in drug metabolism, suggesting potential applications in pharmacology.

Case Study 2: Receptor Modulation Effects

Another study examined the impact of the compound on serotonin receptors. The findings revealed that this compound could enhance receptor activity, leading to increased serotonin signaling in neuronal cultures. This suggests a possible role in treating mood disorders .

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